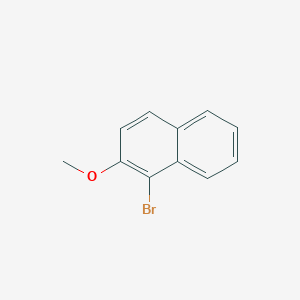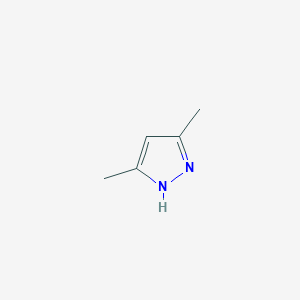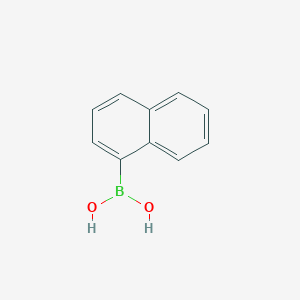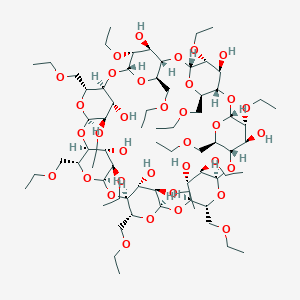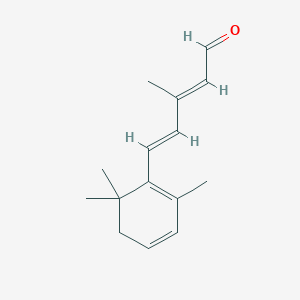
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is a natural compound found in various plants and fruits. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is not yet fully understood. However, studies have shown that the compound exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its availability. The compound is not readily available and can be difficult to synthesize.
Zukünftige Richtungen
There are several future directions for the study of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Synthesemethoden
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal can be synthesized through various methods. One of the most common methods involves the isolation of the compound from essential oils extracted from plants such as ginger, turmeric, and black pepper. Another method involves the chemical synthesis of the compound using organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been extensively studied for its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
CAS-Nummer |
25528-87-4 |
|---|---|
Produktname |
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal |
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienal |
InChI |
InChI=1S/C15H20O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9,11H,10H2,1-4H3/b8-7+,12-9+ |
InChI-Schlüssel |
OJHSBMRFBRXYNM-ANKZSMJWSA-N |
Isomerische SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=O)/C |
SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
Kanonische SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
Synonyme |
(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



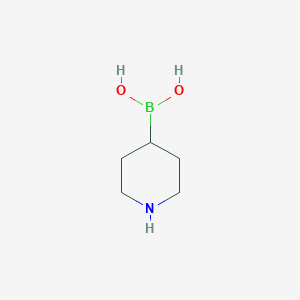
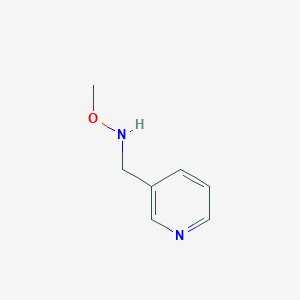
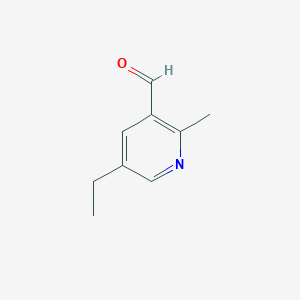
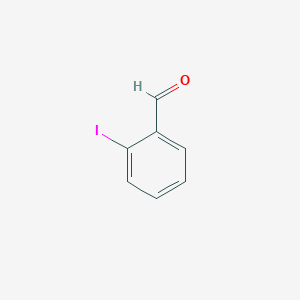
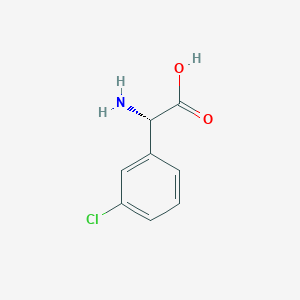
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
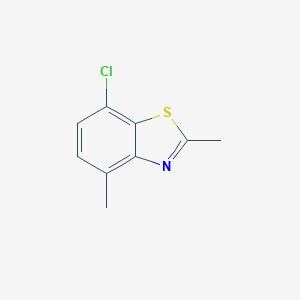
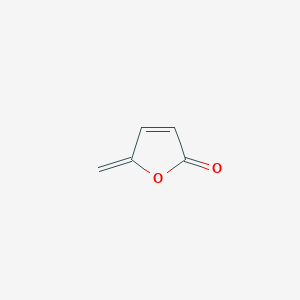
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
